molecular formula C30H30N4O3S B10887662 (2Z,5E)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

(2Z,5E)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

Cat. No.: B10887662
M. Wt: 526.7 g/mol
InChI Key: QEGOPVMEOWNOJB-GYIDYNKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z,5E)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one is a complex organic molecule that features a variety of functional groups, including an indole, a methoxyphenyl, a piperidinyl, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one typically involves multi-step organic synthesis. The process may start with the preparation of the thiazolidinone core, followed by the introduction of the indole, methoxyphenyl, and piperidinyl groups through various coupling reactions. Common reagents used in these steps include bases, acids, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

(2Z,5E)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5E)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C30H30N4O3S

Molecular Weight

526.7 g/mol

IUPAC Name

(5E)-3-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenyl)imino-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H30N4O3S/c1-36-23-11-9-22(10-12-23)32-30-34(18-15-21-20-31-26-8-4-3-7-25(21)26)29(35)27(38-30)19-24-13-14-28(37-24)33-16-5-2-6-17-33/h3-4,7-14,19-20,31H,2,5-6,15-18H2,1H3/b27-19+,32-30?

InChI Key

QEGOPVMEOWNOJB-GYIDYNKJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(O3)N4CCCCC4)/S2)CCC5=CNC6=CC=CC=C65

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)N4CCCCC4)S2)CCC5=CNC6=CC=CC=C65

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.